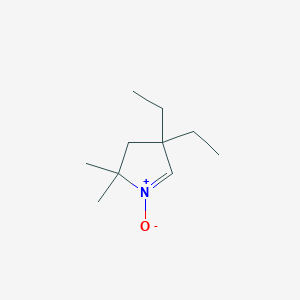

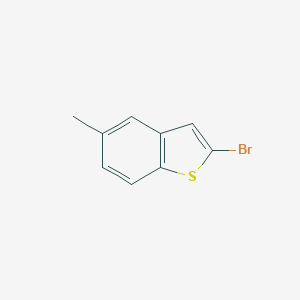

2-(Methylthio)-4-(tributylstannyl)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

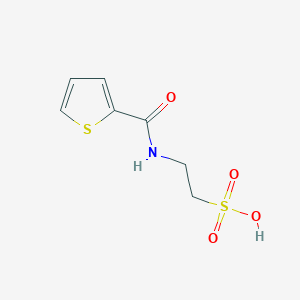

Pyrimidines are a class of organic compounds that are structurally similar to pyrimidine, a nitrogenous base found in nucleic acids . They have a wide range of applications in medicinal chemistry . The compound “2-(Methylthio)-4-(tributylstannyl)pyrimidine” would be a derivative of pyrimidine, with a methylthio group and a tributylstannyl group attached to the pyrimidine ring .

Molecular Structure Analysis

The molecular structure of a pyrimidine derivative can be determined using various spectroscopic techniques . Computational tools can also be used to predict the molecular and electronic behavior of these compounds .Wissenschaftliche Forschungsanwendungen

Proteomics Research

2-(Methylthio)-4-(tributylstannyl)pyrimidine: is utilized in proteomics research for the modification of peptides and proteins. This compound can be used to introduce stannyl groups into biomolecules, which can serve as handles for further biochemical conjugation . This type of chemical modification is crucial for creating specific probes that can track protein interactions and dynamics within cells.

Organic Synthesis

In the realm of organic synthesis, this compound is a valuable reagent for the introduction of the tributylstannyl moiety into organic molecules. This is particularly useful in Stille coupling reactions, where the stannyl group acts as a precursor for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic structures .

Materials Science

Researchers in materials science may employ 2-(Methylthio)-4-(tributylstannyl)pyrimidine for the development of novel organic semiconductors. The stannyl group can be used to modulate the electronic properties of materials, which is essential for the design of efficient light-emitting diodes (LEDs) and solar cells .

Environmental Science

In environmental science, this compound’s derivatives are explored for their potential use in the remediation of polluted sites. Organotin compounds can act as catalysts in the breakdown of toxic substances, thereby reducing environmental pollution and aiding in the restoration of ecosystems .

Energy Research

The stannyl group in 2-(Methylthio)-4-(tributylstannyl)pyrimidine can be utilized in energy research, particularly in the design of new catalysts for fuel cells. These catalysts can improve the efficiency of energy conversion processes, which is vital for the development of sustainable energy technologies .

Chemical Synthesis

This compound is also instrumental in the field of chemical synthesis. It can be used as a building block for the construction of pyrimidine derivatives, which are key components in many pharmaceuticals and agrochemicals. The ability to efficiently synthesize these derivatives is crucial for the advancement of medicinal chemistry and agriculture .

Analytical Chemistry

In analytical chemistry, 2-(Methylthio)-4-(tributylstannyl)pyrimidine can be used as a standard or reagent in various analytical techniques. Its unique chemical structure allows for its use in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify other compounds .

Biochemistry

Lastly, in biochemistry, this compound finds application in the study of nucleoside antibiotics. It can be used to synthesize pyrimidine nucleoside analogs, which are important for understanding the mechanisms of action of these antibiotics and for the development of new therapeutic agents .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

tributyl-(2-methylsulfanylpyrimidin-4-yl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N2S.3C4H9.Sn/c1-8-5-6-3-2-4-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTONZGYJJBJAGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC(=NC=C1)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32N2SSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376850 |

Source

|

| Record name | 2-(Methylthio)-4-(tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)-4-(tributylstannyl)pyrimidine | |

CAS RN |

123061-49-4 |

Source

|

| Record name | 2-(Methylthio)-4-(tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydroxy-2,3-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B40717.png)

![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B40730.png)

![2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B40731.png)